(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Description
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a halogenated aromatic compound featuring an isoxazole core substituted with a 3-chlorophenyl group at the 3-position and a methanamine moiety at the 5-position, forming a hydrochloride salt. The molecular formula is C₁₀H₁₀Cl₂N₂O, with a molecular weight of 261.11 g/mol (calculated from constituent atomic masses). The 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIANNIESMPANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679455 | |
| Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-68-2 | |
| Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Cyclization
A key intermediate is ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate, which can be synthesized by cyclization of ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine or hydroxylamine hydrochloride in ethanol solvent. The reaction proceeds via oxime formation followed by ring closure to the isoxazole:
- Using hydroxylamine (50% aqueous) requires acid addition (e.g., hydrochloric acid) to complete ring closure.
- Using hydroxylamine hydrochloride directly achieves ring closure without further acid addition.
| Parameter | Condition |
|---|---|
| Starting material | Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate (0.76 mol) |
| Solvent | Ethanol (960 mL) |
| Hydroxylamine reagent | 50% aqueous hydroxylamine or hydroxylamine hydrochloride |
| Temperature | 60 °C |
| Reaction time | 1 hour (addition), plus stirring |
| Acid addition (if needed) | 5 M HCl in propanol, 0.5 h |
| Crystallization | Water addition, cooling to 5 °C |
| Isolated yield | 79-84% |
| Purity (assay) | ~98.5-98.6% |
This method reliably produces ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with high yield and purity, suitable for further functionalization.
Conversion of the 5-Position Ester to Methanamine
The transformation of the ester or related functional group at the 5-position into a methanamine group can be achieved through several routes:
Reduction to Alcohol or Aldehyde Followed by Amination
- The ester can be reduced to the corresponding aldehyde or alcohol intermediate.
- Subsequent conversion to the amine can be performed via reductive amination or nucleophilic substitution.
Direct Amination via Nucleophilic Substitution
- Halomethyl derivatives at the 5-position can be reacted with ammonia or amine sources to introduce the methanamine group.
Use of Grignard Reagents and Borane Complexes for Functional Group Manipulation
- Grignard reagents such as methylmagnesium halides (CH3MgX) can be used to modify the carbonyl functionalities.
- Borane complexes (e.g., borane dimethyl sulfide) facilitate reduction steps to alcohols, which can be further converted enzymatically or chemically to amines.
Enzymatic Resolution and Asymmetric Synthesis
- Enzymatic processes using stereospecific alcohol dehydrogenases with cofactors NADH or NADPH enable stereoselective synthesis of chiral intermediates.
- Dynamic kinetic resolution and asymmetric hydrogenation or transfer hydrogenation methods improve enantiomeric purity.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid, often during or after isolation, to improve stability, crystallinity, and handling.
Representative Detailed Synthetic Procedure (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate + hydroxylamine hydrochloride in ethanol at 60 °C for 1 h | Formation of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate via oxime intermediate and ring closure |
| 2 | Isolation by crystallization with water, cooling to 5 °C | Product isolated in 79-84% yield, purity ~98.5-98.6% |
| 3 | Reaction of ester intermediate with methylmagnesium halide (CH3MgX) in toluene or THF, presence of tertiary amine (e.g., triethylamine) | Conversion to ketone or alcohol intermediate |
| 4 | Reduction using borane complexes (borane dimethyl sulfide, borane-THF, etc.) | Formation of (R)-1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanol with high enantiomeric excess (>95%) |
| 5 | Amination or reductive amination to introduce methanamine group | Conversion to (3-(3-chlorophenyl)isoxazol-5-yl)methanamine |
| 6 | Treatment with aqueous HCl to form hydrochloride salt | Isolation of this compound as stable crystalline solid |
Research Findings and Analytical Data
- The isoxazole ring formation is highly regioselective and efficient, yielding 3,5-disubstituted derivatives in good to excellent yields (up to 130 g scale) with minimal side products.
- Solvent effects on solvation and stability of related isoxazol-5-yl compounds, including the 3-chlorophenyl derivative, have been studied computationally using polarizable continuum models, indicating solvent polarity influences free energy and cavitation enthalpy, which can impact crystallization and purification steps.
- Enzymatic and asymmetric catalytic methods provide high stereoselectivity and yield, critical for pharmaceutical applications where chirality matters.
- Crystallization protocols using solvent mixtures (toluene, n-heptane, ethers) and controlled temperature profiles ensure high purity and yield of the final hydrochloride salt.
Summary Table of Key Preparation Steps
| Stage | Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|
| Isoxazole ring formation | Hydroxylamine hydrochloride, ethanol, 60 °C | 79-84% yield, ~98.5% purity | Acid addition may be optional |
| Ester to ketone/alcohol | CH3MgX (Grignard), toluene/THF, triethylamine | High conversion | Controlled addition, inert atmosphere |
| Reduction to alcohol | Borane complexes (e.g., borane dimethyl sulfide) | >95% enantiomeric excess | Asymmetric synthesis possible |
| Amination to methanamine | Reductive amination or nucleophilic substitution | Efficient conversion | May involve enzymatic resolution |
| Hydrochloride salt formation | Aqueous HCl | High purity crystalline salt | Improves stability and handling |
Chemical Reactions Analysis
Types of Reactions: (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride may serve as a precursor for synthesizing anticancer agents. Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound could be explored for its potential in cancer therapy .
Antiviral Properties
The compound's structural features make it a candidate for antiviral drug development. Its ability to interact with viral proteins could inhibit viral replication, similar to other isoxazole derivatives that have been studied for antiviral effects .
Neurological Applications
There is emerging interest in the compound's potential as an anticonvulsant agent. Studies have indicated that isoxazole derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in seizure disorders .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step processes that include the formation of the isoxazole ring followed by functionalization with the methanamine group. Key reactions include:
- Formation of Isoxazole Ring : This step often involves cyclization reactions using appropriate precursors.
- Amine Functionalization : The introduction of the methanamine group can be achieved through nucleophilic substitution reactions.
Research into the biological activities of this compound has revealed several promising avenues:
- Pharmacodynamics : Understanding how the compound interacts with biological targets can inform its potential therapeutic uses.
- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for assessing its viability as a drug candidate .
Case Studies and Research Findings
Several studies have documented the effects of similar compounds:
- Antitumor Activity : A study demonstrated that isoxazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Anticonvulsant Effects : Research highlighted the anticonvulsant potential of structurally related compounds in animal models, suggesting that this compound could have similar benefits .
Biological Activity
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring substituted with a chlorophenyl group and a methanamine moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 225.66 g/mol
Antioxidant Properties
Recent studies have indicated that isoxazole derivatives exhibit significant antioxidant activity. For instance, compounds similar to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine were tested in various models, including C. elegans and human fibroblast cells, demonstrating superior antioxidant properties compared to traditional antioxidants like quercetin .
Antimicrobial Activity
The compound has shown promise against various microbial strains. In vitro studies have indicated that related isoxazole compounds possess antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of isoxazole derivatives. For example, compounds with similar structures have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Results indicated that these compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |
| U-937 | 4.8 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby enhancing cellular antioxidant defenses.
- Receptor Modulation : It might modulate receptors associated with cell proliferation and apoptosis, leading to the observed anticancer effects.
Study on Antioxidant Activity
A study conducted by Chondrogianni et al. utilized C. elegans to assess the antioxidant effects of various isoxazole derivatives, including those structurally related to this compound. The findings suggested that these compounds significantly reduced oxidative stress markers in vivo, outperforming standard antioxidants .
Anticancer Research
In a series of experiments involving human cancer cell lines, derivatives of isoxazole were found to exhibit dose-dependent cytotoxicity. A notable compound demonstrated an IC50 value of 4.5 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on substituent effects, heterocycle variations, and physicochemical properties.
Structural Analogues
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit good water solubility. The 3-chloro derivative’s solubility may be lower than the 4-fluoro analogue due to increased hydrophobicity from Cl.
- Electronic Effects : Chlorine’s strong electron-withdrawing nature enhances stability compared to fluorine or methoxy groups. Bromine (in oxadiazole derivative) introduces greater steric bulk.
- Melting Points : Thiazole-containing derivatives (e.g., ) show higher melting points (203–204°C) due to sulfur’s polarizability and crystalline packing , whereas isoxazole derivatives typically melt at lower temperatures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes. For example, substituted phenyl oximes (generated from aldehydes and hydroxylamine hydrochloride under alkaline conditions) are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide to form isoxazole intermediates . Chlorination steps (e.g., using phosphorus pentachloride) may follow to introduce the chloromethyl group. Reaction optimization involves monitoring via TLC, adjusting stoichiometry of reagents (e.g., sodium hydroxide for oxime formation), and recrystallization from solvents like ethanol or acetone for purification .
Q. How can researchers verify the purity and structural integrity of the synthesized compound?
- Methodological Answer : Purity can be assessed using melting point analysis and thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane). Structural confirmation requires spectroscopic techniques:
- NMR : Compare and NMR spectra with literature data for analogous isoxazole derivatives (e.g., 3-phenylisoxazol-5-yl methanamine) to confirm aromatic proton environments and amine functionality .
- Mass Spectrometry (MS) : High-resolution MS can validate the molecular ion peak (e.g., expected m/z for ) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors, as hydrochloride salts may release HCl under heat .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in accordance with hazardous chemical guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Crystallize the compound in a suitable solvent (e.g., methanol/water), and collect intensity data with a diffractometer. Refinement parameters (e.g., R-factor, displacement ellipsoids) help confirm bond angles, torsion angles, and chlorine positioning on the phenyl ring. Discrepancies between computational (DFT) and experimental data can be resolved by validating hydrogen bonding networks and packing motifs .
Q. What strategies address contradictions in bioactivity data across different pharmacological assays?
- Methodological Answer :
- Assay Design : Control variables such as solvent (DMSO vs. saline), cell line specificity, and incubation time. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .
- Metabolite Interference : Perform LC-MS/MS to identify potential metabolites (e.g., dechlorinated byproducts) that may influence activity .
- Dose-Response Curves : Use nonlinear regression models to compare IC values across studies and assess statistical significance .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GABA or kinase targets). Parameterize the chlorine atom’s van der Waals radius and partial charges using DFT calculations (e.g., B3LYP/6-31G* basis set) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?
- Methodological Answer :
- Powder XRD : Compare diffraction patterns to reference standards; distinct peaks at 2θ = 15–30° indicate polymorphic variations.
- DSC/TGA : Monitor endothermic/exothermic events (e.g., melting points, dehydration) to assess thermal stability. Hydrochloride salts often exhibit dehydration below 150°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
